Althiomycin

Descripción general

Descripción

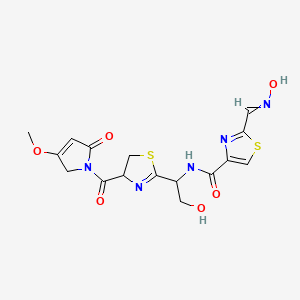

Althiomycin, also known as matamycin, is a thiazole antibiotic . It is effective against both Gram-positive and Gram-negative bacteria . The compound was first isolated from Streptomyces matensis and was first described by Margalith et al. in 1959 .

Synthesis Analysis

The total synthesis of antibiotic althiomycin has been achieved starting from d-cysteine . The imide bond between thiazoline and the pyrrolinone part was constructed by coupling reaction of sodium salt of pyrrolinone with cysteine active ester or by photoreaction with diketene .Molecular Structure Analysis

The molecular structure of althiomycin was determined by the X-ray diffraction method . The structure of althiomycin includes a heavily modified pentapeptide .Chemical Reactions Analysis

Syntheses of althiomycin analogs have been conducted in relation to their antibacterial activities .Physical And Chemical Properties Analysis

Althiomycin has a chemical formula of C16H17N5O6S2 and a molar mass of 439.46 g·mol−1 . Data for its physical and chemical properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(hydroxyiminomethyl)-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQNQKXWJMRPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Matamycin | |

CAS RN |

12656-40-5 | |

| Record name | Althiomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

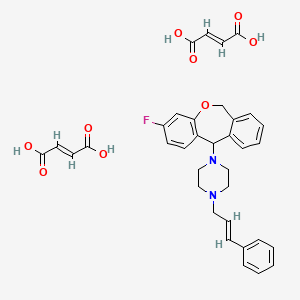

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of althiomycin?

A1: Althiomycin is represented by the molecular formula C16H17N5O6S2 and possesses a molecular weight of 439 g/mol. [, , , , ]

Q2: What spectroscopic data is available for althiomycin?

A2: The structure of althiomycin has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS). [, , , , , , ]

Q3: Are there any notable structural features of althiomycin?

A3: Althiomycin is a heavily modified pentapeptide featuring thiazole and thiazoline rings, a methoxypyrrolinone moiety, and a unique aldoxime group. [, , , , , ]

Q4: Which organisms are known to produce althiomycin?

A4: Althiomycin was initially discovered in Streptomyces althioticus. Later, its production was also observed in certain myxobacteria, including Cystobacter fuscus and Myxococcus xanthus. More recently, the insect pathogen Serratia marcescens Db10 was found to synthesize althiomycin. [, , ]

Q5: What is known about the genetic basis of althiomycin production?

A5: The althiomycin biosynthetic gene cluster (alm) has been identified in Myxococcus xanthus DK897 and Serratia marcescens Db10. [, ] These clusters contain genes encoding a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, tailoring enzymes, and a putative export/resistance protein. [, ]

Q6: What is the role of the phosphopantetheinyl transferase (PPTase) enzyme in althiomycin biosynthesis?

A6: In Serratia marcescens Db10, the PPTase enzyme PswP is crucial for althiomycin biosynthesis. PswP belongs to the F/KES subfamily of Sfp-type PPTases and is essential for the post-translational modification of carrier protein domains in the althiomycin NRPS-PKS machinery. []

Q7: What is the primary mechanism of action of althiomycin?

A7: Althiomycin acts as a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center on the ribosome. [, , , ]

Q8: How does althiomycin interact with the ribosome?

A8: Althiomycin binds to the ribosome in a manner that interferes with the peptidyl transferase reaction, the crucial step in protein synthesis where amino acids are added to the growing polypeptide chain. [, , ]

Q9: Does althiomycin exhibit selectivity towards prokaryotic ribosomes?

A9: Yes, althiomycin demonstrates selectivity for prokaryotic ribosomes and shows no inhibitory effects on protein synthesis in mammalian cells. [, ]

Q10: What is the spectrum of antibacterial activity of althiomycin?

A10: Althiomycin exhibits broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , ]

Q11: How do structural modifications affect the activity of althiomycin?

A11: Structure-activity relationship (SAR) studies have revealed that the configuration of the oxime group, the C4 configuration of the thiazoline ring, the methoxypyrrolinone moiety, and the hydroxymethyl group are critical for althiomycin's activity. [, ]

Q12: Have any synthetic analogs of althiomycin been developed?

A12: Yes, several althiomycin analogs have been synthesized to explore the relationship between structure and antibacterial activity. [, , , , , , , ] For example, de(hydroxymethyl) althiomycin exhibits comparable antibacterial activity to natural althiomycin against Gram-positive bacteria. []

Q13: Are there any known resistance mechanisms to althiomycin?

A13: Although specific resistance mechanisms haven't been extensively studied, the althiomycin biosynthetic gene cluster in Serratia marcescens Db10 encodes a putative efflux pump (Alb1) that confers resistance. This suggests efflux as a potential resistance mechanism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)